molecular formula C7H13N B13660948 3-Methyl-6-azabicyclo[3.1.1]heptane

3-Methyl-6-azabicyclo[3.1.1]heptane

Cat. No.: B13660948
M. Wt: 111.18 g/mol
InChI Key: PGBZIPYFDYFLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6-azabicyclo[3.1.1]heptane is a sophisticated nitrogen-containing bicyclic scaffold recognized as a non-classical isostere of piperidine, designed to advance modern drug discovery programs . This compound belongs to a class of structures that provide enhanced three-dimensionality to molecular architectures. Scientific analysis using exit vector parameters (EVP) demonstrates that the cis-configured 3-substituted-6-azabicyclo[3.1.1]heptane system is a three-dimensional analog of the common 1,4-disubstituted piperidine chair conformer . This property makes it an exceptionally valuable building block for constructing novel bioactive molecules with potentially improved selectivity, potency, and pharmacokinetic profiles compared to those built on flat aromatic or single-ring systems. The 6-azabicyclo[3.1.1]heptane core, including the 3-methyl derivative, serves as a key intermediate and a critical pharmacophore in medicinal chemistry . Its primary research value lies in its application as a rigid, spatially defined scaffold for probing protein binding sites. Furthermore, scalable synthetic routes have been established for this class of compounds, facilitating their use in early-stage research and development . Researchers utilize this and related azabicyclic compounds in the exploration and synthesis of potential therapeutics targeting the central nervous system and other areas . This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

3-methyl-6-azabicyclo[3.1.1]heptane

InChI

InChI=1S/C7H13N/c1-5-2-6-4-7(3-5)8-6/h5-8H,2-4H2,1H3

InChI Key

PGBZIPYFDYFLIR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC(C1)N2

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 3 Methyl 6 Azabicyclo 3.1.1 Heptane and Its Analogues

Retrosynthetic Analysis for the 3-Azabicyclo[3.1.1]heptane Core

Retrosynthetic analysis of the 3-azabicyclo[3.1.1]heptane core reveals several strategic disconnections. A common approach involves the formation of the bicyclic system from a suitably functionalized cyclobutane (B1203170) precursor. researchgate.net This strategy often relies on an intramolecular cyclization to form the second ring. For instance, a 1,3-disubstituted cyclobutane bearing an amine and a carboxylic acid derivative can be cyclized to form the desired bicyclic imide. researchgate.net Another retrosynthetic approach involves a [3+2] cycloaddition or intramolecular cyclization starting from a substituted azetidine (B1206935) precursor.

Classical and Contemporary Approaches to the Bicyclic Skeleton

A variety of synthetic methods have been developed to construct the 3-azabicyclo[3.1.1]heptane skeleton, ranging from classical cyclization reactions to more modern photochemical and catalytic approaches.

Intramolecular Cyclization Strategies from Functionalized Precursors

A powerful strategy for the synthesis of 3-azabicyclo[3.1.1]heptanes involves the intramolecular cyclization of appropriately functionalized cyclobutane precursors. One notable example is the synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione through the intramolecular imide formation of a 1,3-functionalized cyclobutane derivative. researchgate.netzendy.io This precursor, in turn, can be obtained via a diastereoselective Strecker reaction of a readily available 3-oxocyclobutanecarboxylate. researchgate.netzendy.io This method has proven to be efficient for multigram synthesis. zendy.io

Another approach utilizes the cyclization of 1,3-substituted cyclobutane-derived amino esters to construct the bicyclic framework. researchgate.net Additionally, the synthesis of 2-azabicyclo[3.1.1]heptane-1-carbonitrile can be achieved through the cyclization of nitrile precursors, often involving the reaction of a nitrile with a bicyclic amine under acidic conditions. smolecule.com

Diastereoselective Strecker Reaction-Mediated Pathways

The Strecker synthesis, a classic method for preparing α-amino acids, has been adapted for the construction of the 3-azabicyclo[3.1.1]heptane core. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This approach typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide. wikipedia.org A key development in this area is the use of a diastereoselective Strecker reaction of a 3-oxocyclobutanecarboxylate to create a crucial cyclobutane intermediate with the correct stereochemistry for subsequent intramolecular cyclization to the 3-azabicyclo[3.1.1]heptane system. chemrxiv.orgresearchgate.netzendy.io This method has been successfully employed for the multigram synthesis of various 3-azabicyclo[3.1.1]heptane derivatives, including bicyclic analogs of thalidomide (B1683933). researchgate.netzendy.io The process begins with a modified Strecker reaction on methyl 3-oxocyclobutane-3-carboxylate, a commercially available starting material. chemrxiv.org

The Strecker reaction itself is a multi-component reaction where an aldehyde or ketone reacts with ammonium (B1175870) chloride and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. nih.gov In the context of 3-azabicyclo[3.1.1]heptane synthesis, the α-aminonitrile is a key functionalized cyclobutane intermediate.

Double Alkylation Reactions for Ring Construction

A robust method for constructing the 6-azabicyclo[3.1.1]heptane ring system involves a double alkylation reaction. This key step utilizes the reaction of a malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. jove.comenamine.netacs.org This approach has been successfully scaled up to produce hundreds of grams of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, a versatile intermediate for a variety of 3-substituted 6-azabicyclo[3.1.1]heptanes. jove.comenamine.net

Similarly, the bicyclo[3.1.1]heptane (BCHep) core, a carbocyclic analogue, can be prepared through the double alkylation of cyclohexane (B81311) 1,3-diesters with diiodomethane. acs.orgnih.gov This method provides ester-functionalized bridgehead BCHeps which can be further functionalized.

Starting MaterialReagentProductScaleReference
Malonatecis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylateN-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acidUp to 400 g jove.comenamine.net
Cyclohexane-1,3-dicarboxylic acidDiiodomethaneBicyclo[3.1.1]heptane diesterModerate Yield acs.orgnih.gov

Photochemical and Thermal Cycloaddition Routes

Photochemical and thermal cycloadditions offer powerful strategies for the construction of the 3-azabicyclo[3.1.1]heptane skeleton. researchgate.net

Photochemical [2+2] Cycloaddition: This approach has been utilized for the synthesis of 3-azabicyclo[3.2.0]heptane derivatives, which are close structural analogues. acs.org A notable example involves the intramolecular [2+2] photochemical cyclization of compounds derived from common chemicals like benzaldehyde, allylamine, and cinnamic acid. acs.orgresearchgate.net A sensitized, intermolecular [2+2] photocycloaddition of maleic anhydride (B1165640) with N-protected 3-pyrroline (B95000) has also been employed as a key step in the synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid derivatives. researchgate.net

Thermal [2+2] Cycloaddition: Morita-Baylis-Hillman adduct-derived 1,3-dienes bearing a 4,4-diaryl moiety can undergo thermal intramolecular [2+2] cycloaddition to afford various 3-azabicyclo[3.1.1]heptane derivatives. researchgate.net

Photochemical [3σ+2σ]-Cycloaddition: A general and practical method for the construction of 4-aminobicyclo[3.1.1]heptanes has been developed using a photoinduced [3σ+2σ] annulation of bicyclo[1.1.0]butanes (BCBs) with cyclopropylamines (CPAs). nih.gov This reaction proceeds under mild conditions and provides access to a range of functionalized bicyclo[3.1.1]heptanes. nih.gov

Formal Dipolar [4π+2σ] Cycloaddition: Multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes can be synthesized through a Eu(OTf)₃-catalyzed formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones. bohrium.comchinesechemsoc.org An amine-promoted version of this reaction using nitrones generated in situ from hydroxylamines and polyformaldehyde has also been reported. rsc.org

Reaction TypePrecursorsProductCatalyst/ConditionsReference
Photochemical [2+2] CycloadditionBenzaldehyde, Allylamine, Cinnamic acid derivatives3-Azabicyclo[3.2.0]heptanesPhotochemical acs.orgresearchgate.net
Thermal [2+2] CycloadditionMorita-Baylis-Hillman adduct-derived 1,3-dienes3-Azabicyclo[3.1.1]heptanesThermal researchgate.net
Photochemical [3σ+2σ]-CycloadditionBicyclo[1.1.0]butanes, Cyclopropylamines4-Aminobicyclo[3.1.1]heptanesPhotocatalyst nih.gov
Formal Dipolar [4π+2σ] CycloadditionBicyclo[1.1.0]butanes, Nitrones2-Oxa-3-azabicyclo[3.1.1]heptanesEu(OTf)₃ or Amine bohrium.comchinesechemsoc.orgrsc.org

Recyclization of Spirocyclic Systems

The recyclization of spirocyclic systems provides an alternative and sometimes unexpected route to azabicyclo[3.1.1]heptane derivatives. One such method involves the reduction of spirocyclic oxetanyl nitriles. nih.govchemrxiv.org While the reduction of some spirocyclic nitriles yields the expected spirocyclic amine, the reduction of certain oxetane-containing spirocycles can lead to the formation of the 3-azabicyclo[3.1.1]heptane core through a ring-opening and recyclization process. chemrxiv.org This transformation is noteworthy as the ring opening of oxetanes typically requires Lewis acid catalysis. chemrxiv.org

Another example is the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, which provides access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes, a related bicyclic system. researchgate.net Additionally, strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones has been developed for the synthesis of various azetidine-containing spirocycles. nih.gov While not directly forming the 3-azabicyclo[3.1.1]heptane ring, these methods highlight the utility of spirocycles as precursors to complex bicyclic systems.

Spirocyclic PrecursorReaction ConditionsProductReference
Spirocyclic oxetanyl nitrileReduction (e.g., LiAlH₄)3-Azabicyclo[3.1.1]heptane derivative nih.govchemrxiv.org
1-Oxa-6-azaspiro[2.5]octane derivativeRearrangement5-Substituted 2-azabicyclo[3.1.0]hexane researchgate.net
Azabicyclo[1.1.0]butyl ketoneElectrophile-induced spirocyclization-desilylationSpiro-azetidines nih.gov

Stereoselective Synthesis and Chiral Control

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For 3-methyl-6-azabicyclo[3.1.1]heptane and its derivatives, achieving the desired three-dimensional arrangement of atoms is a critical challenge that chemists have addressed through various innovative strategies.

Diastereoselective Synthesis of Precursors

The construction of the bicyclic core of this compound often begins with the diastereoselective synthesis of its precursors. A notable approach involves the Strecker reaction, a classic method for synthesizing α-amino acids. In the context of azabicyclo[3.1.1]heptane synthesis, a modified Strecker reaction using the readily available methyl 3-oxocyclobutane-3-carboxylate has been employed. chemrxiv.org This reaction is known to be reversible, which allows for the thermodynamic equilibration to favor the more stable trans diastereomer, where the two largest substituents are positioned on opposite faces of the cyclobutane ring. chemrxiv.org This initial stereocontrol is crucial for the subsequent cyclization steps that form the bicyclic system. chemrxiv.org

Another key strategy involves the double alkylation of a malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. jove.comacs.org This method allows for the large-scale synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, a versatile intermediate. jove.comacs.org The stereochemistry of the starting azetidine derivative dictates the relative stereochemistry of the final bicyclic product.

Enantioselective Approaches to Azabicyclo[3.1.1]heptane Derivatives

Achieving enantiopure forms of azabicyclo[3.1.1]heptane derivatives is essential for developing selective drug candidates. One successful enantioselective strategy utilizes a photochemical [2+2] cycloaddition. unipv.it By employing a chiral auxiliary, such as (R)-1-phenylethylamine, it is possible to induce asymmetry in the cycloaddition reaction, leading to the formation of diastereomeric products. unipv.it These diastereomers can then be separated by conventional methods like column chromatography, and subsequent chemical transformations yield the optically pure enantiomers of the desired 3-azabicyclo[3.1.1]heptane derivatives. unipv.it

Separation and Isolation of Diastereomers

Even with diastereoselective reactions, mixtures of stereoisomers are often produced. Therefore, efficient separation and isolation techniques are critical. For precursors synthesized via the Strecker reaction, trituration of the purified mixture with a minimal amount of a suitable solvent, such as 2-propanol, can significantly enrich the major diastereomer. chemrxiv.org

In the case of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids, the cis and trans diastereomers form an easily separable mixture. jove.comacs.org This separation is a key advantage of this synthetic route, allowing for the isolation of diastereopure materials on a large scale. jove.comacs.org These separated diastereomers can then be carried forward to produce stereochemically defined final products. jove.comacs.org

Functionalization and Derivatization Strategies at Key Positions

Once the core bicyclic structure is in place, further functionalization is often necessary to explore the structure-activity relationship and optimize the properties of the molecule.

Introduction of Methyl Substituents: Specific Synthesis of this compound

The specific synthesis of cis-3-Methyl-6-azabicyclo[3.1.1]heptane has been documented. google.com One approach involves the purification of a mixture of N-(trans-3-methylcyclohexyl)picolinamide and N-(cis-3-methylcyclohexyl)picolinamide by preparative HPLC to isolate the cis and trans isomers. google.com The separated N-(trans-3-methylcyclohexyl)picolinamide is then subjected to a series of reactions to yield (cis-3-Methyl-6-azabicyclo[3.1.1]heptan-6-yl)(pyridin-2-yl)methanone. google.com

Transformations to Amino Alcohols, Diamines, and Carboxylic Acids

The versatility of the azabicyclo[3.1.1]heptane scaffold is further demonstrated by the ability to transform key intermediates into a variety of functionalized derivatives. Starting from diastereopure cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids, further functional group transformations can yield monoprotected diamines and amino alcohols. jove.comacs.org

For example, the key intermediate 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, synthesized on a multigram scale, serves as a valuable building block. chemrxiv.org This intermediate can be used to prepare several monoprotected bicyclic diamines, which are highly sought after in medicinal chemistry for the construction of more complex molecules. chemrxiv.org The synthesis of these diamines often involves standard protecting group manipulations and reductions. chemrxiv.org

Oxidative Decarboxylation Reactions

Oxidative decarboxylation serves as a key transformation in the functionalization of the 6-azabicyclo[3.1.1]heptane core. A prominent application of this reaction is the transformation of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, a common intermediate synthesized on a large scale. enamine.netacs.org

The use of lead(IV) acetate (B1210297) (Pb(OAc)₄) is a well-documented method for mediating this transformation. acs.orgsynthesisspotlight.com When N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid is treated with Pb(OAc)₄, it undergoes an oxidative decarboxylation to yield a 2,6-methanopiperidone derivative. acs.orgjove.com This particular reaction has been successfully executed on a scale of up to 400 grams. acs.orgjove.com

In addition to double decarboxylation, selective monodecarboxylation of the same dicarboxylic acid intermediate can be achieved, yielding N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids. acs.orgjove.com This process results in a mixture of cis and trans diastereomers that are readily separable. acs.orgjove.com The monodecarboxylation has been demonstrated on up to a 100-gram scale. acs.orgjove.com These resulting carboxylic acids are valuable precursors for further functional group transformations. enamine.netacs.org For instance, a fluorinated amino acid has been prepared through a selective fluorodecarboxylation of a dicarboxylic acid precursor. researchgate.net

Starting MaterialReagentProduct(s)ScaleReference
N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acidPb(OAc)₄2,6-methanopiperidone derivativeUp to 400 g jove.com, acs.org
N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid(Not specified)cis/trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acidsUp to 100 g jove.com, acs.org
Dicarboxylic acid 7(Fluorinating agent)Fluorinated amino acid 3Gram to decagram researchgate.net

Photocatalytic Minisci Reactions for Heterocycle Integration

The Minisci reaction, a powerful tool for C-H functionalization of heteroaromatic compounds, has been adapted using photocatalysis for the derivatization of the aza-bicyclo[3.1.1]heptane scaffold. acs.orgchim.it This modern approach allows for the introduction of various heterocycles at the bridgehead position under mild conditions. acs.orgresearchgate.net

The methodology often involves generating bicyclic bridgehead radicals from readily available precursors like N-hydroxyphthalimide (NHPI) esters of the corresponding bicyclic carboxylic acids. acs.orgresearchgate.net In a notable application, the NHPI ester of an aza-bicyclo[3.1.1]heptane carboxylic acid was used as a radical precursor. acs.org This radical then engages with a variety of heterocycle acceptors in a Minisci-type reaction. acs.org

To our delight, the aza-BCHep radical precursor successfully coupled with several heterocycle acceptors, affording the corresponding bis-heterocyclic products in good yields. acs.org This photocatalytic method is significant as it provides access to heterocycle-functionalized aza-bicyclo[3.1.1]heptane structures, which are of high interest in medicinal chemistry. acs.orgresearchgate.net

Radical PrecursorReaction TypeSubstrateOutcomeReference
N-hydroxyphthalimide (NHPI) ester of aza-BCHep carboxylic acidPhotocatalytic Minisci-likeAza-bicyclo[3.1.1]heptane (aza-BCHep)Successful introduction of heterocycles at the bridgehead position acs.org, researchgate.net

Fluorination Methodologies on Bicyclic Scaffolds

The introduction of fluorine into the 6-azabicyclo[3.1.1]heptane scaffold has been systematically explored to create novel, conformationally rigid piperidine (B6355638) analogs for drug discovery. researchgate.netresearchgate.netzendy.io A range of fluorination techniques has been successfully applied to produce mono- and polyfluorinated derivatives. researchgate.net

Convenient synthetic approaches have been developed for a series of fluorinated bicyclic piperidine analogs, including 3-fluoro-, 3,3-difluoro-, 3-carboxy-3-fluoro-, and 3-trifluoromethyl-substituted 6-azabicyclo[3.1.1]heptanes. researchgate.netzendy.io These syntheses utilize commercially available fluorinating agents and have been performed on gram to decagram scales. researchgate.netzendy.io

Key fluorination strategies include:

Nucleophilic Fluorination : Mono- and difluorinated derivatives have been obtained through the nucleophilic fluorination of the corresponding alcohol and ketone precursors, respectively. researchgate.net Reagents such as morpholinosulfur trifluoride (Morph-DAST) proved superior to diethylaminosulfur trifluoride (DAST) for the deoxyfluorination of isomeric alcohols, providing target N-Boc protected amines in high yields (74-77%). researchgate.net

Electrophilic Fluorination : For regioselective fluorination, electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are employed.

Fluorodecarboxylation : A selective fluorodecarboxylation of a dicarboxylic acid intermediate has been used to prepare a fluorinated amino acid derivative. researchgate.net

Deoxofluorination : The trifluoromethyl group has been installed via the deoxofluorination of a corresponding carboxylic acid using sulfur tetrafluoride (SF₄). researchgate.net

PrecursorFluorination MethodReagent(s)ProductScaleReference
cis/trans-Alcohol 5Nucleophilic DeoxyfluorinationMorph-DASTtrans/cis-9 (N-Boc-3-fluoro-)Gram researchgate.net
Ketone 6Nucleophilic Fluorination(Not specified)Difluorinated derivative 2Gram to decagram researchgate.net
Dicarboxylic acid 7Selective Fluorodecarboxylation(Not specified)Fluorinated amino acid 3Gram to decagram researchgate.net
Carboxylic acid 8DeoxofluorinationSF₄Trifluoromethyl derivative 4Gram to decagram researchgate.net
Boc-protected intermediateElectrophilic FluorinationNFSI5-Fluoro derivative(Not specified)

Scalability Considerations and Process Chemistry Enhancements

Multigram to Kilogram Scale Synthesis

The synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes and their analogues has been successfully scaled up, demonstrating the practical utility of the developed synthetic routes. enamine.netacs.org A key approach begins with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, which can be prepared on up to a 1-kilogram scale. enamine.netacs.orgjove.com This starting material is used to produce N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, a crucial common intermediate, in batches as large as 400 grams. enamine.netacs.orgjove.com

Subsequent transformations of this intermediate have also been achieved on a significant scale. acs.org The oxidative decarboxylation to a 2,6-methanopiperidone derivative was conducted on a 400-gram scale, while the selective monodecarboxylation to obtain diastereomeric carboxylic acids was performed on a 100-gram scale. acs.orgjove.com

Another multigram synthesis strategy for 3-azabicyclo[3.1.1]heptane derivatives starts with methyl 3-oxocyclobutane-3-carboxylate, which is commercially available in kilogram quantities. chemrxiv.org This route allowed for the preparation of a key stereoisomeric intermediate in a single run on a 366-gram scale. chemrxiv.org Furthermore, fluorinated 6-azabicyclo[3.1.1]heptane building blocks have been synthesized on a gram to decagram scale. researchgate.net

Application of Continuous Flow Technology in Synthesis

Continuous flow technology presents a modern solution for enhancing the synthesis of bicyclic compounds like 6-azabicyclo[3.1.1]heptane. google.com While detailed reports on the continuous flow synthesis of this compound are not prevalent, the technology has been applied to the synthesis of related scaffolds. Industrial production of analogues such as 3-azabicyclo[3.1.1]heptan-6-ol may utilize large-scale cyclization reactions in continuous flow reactors. One report notes a continuous-flow synthesis achieving a 92% yield on a 100-gram scale.

The principles of flow chemistry are particularly advantageous for scalability and productivity. mdpi.com A patent for continuous flow processes specifically lists 6-azabicyclo[3.1.1]heptane as an example of a bridged ring structure for which the technology is applicable, particularly for producing precursors like [1.1.1]propellane. google.com The use of high-temperature/pressure conditions in flow reactors can dramatically reduce reaction times and increase throughput, making the synthesis of such heterocyclic systems more efficient compared to traditional batch procedures. mdpi.com

Advanced Structural Characterization and Rigidity Analysis of 3 Azabicyclo 3.1.1 Heptane Systems

Spectroscopic Elucidation Methodologies for Bicyclic Structures

Spectroscopic methods are fundamental tools for confirming the synthesis and determining the intricate structural details of 3-azabicyclo[3.1.1]heptane systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the constitution and stereochemistry of organic molecules. For complex bicyclic systems like 3-azabicyclo[3.1.1]heptanes, one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are indispensable.

Detailed analysis of ¹H NMR spectra, including chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), provides crucial information about the spatial relationships between protons. For instance, the measurement of activation free energies for conformational inversion can be achieved through variable-temperature ¹H and ¹³C NMR spectroscopy. acs.org In bicyclic triamines containing a 1,5,9-triazacyclododecane (B1348401) ring, these studies have helped to quantify the strength of hydrogen bonds within the molecular cavity. acs.org

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish the connectivity of atoms within the molecule, confirming the bicyclic framework. researchgate.net For example, in the synthesis of 3-azabicyclo[3.1.1]heptane derivatives, ¹H NMR is used to monitor reaction completion. chemrxiv.org Furthermore, stereochemical assignments, such as the cis or trans relationship of substituents, can be determined. In the case of stereoisomeric 2-ethylidenebicyclo[2.2.1]heptenes, the upfield chemical shift of a cis methyl group in the ¹³C NMR spectrum allows for the identification of the major isomer. organicchemistrydata.org

The table below presents hypothetical ¹³C NMR chemical shift data for a generic 3-substituted 6-azabicyclo[3.1.1]heptane to illustrate the typical chemical shift ranges for the carbon atoms in this bicyclic system.

AtomChemical Shift (ppm)
C140-45
C225-30
C3 (Substituent Dependent)50-60
C425-30
C540-45
C735-40

Note: This table is illustrative. Actual chemical shifts depend on the specific substituent and solvent.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to confirm the integrity of the bicyclic framework. The characteristic stretching and bending vibrations of C-H, C-N, and C-C bonds in the 3-azabicyclo[3.1.1]heptane system appear at specific frequencies. For instance, the C-N stretching vibration in cyclic amines is a key diagnostic peak.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule. While the saturated bicyclic framework of 3-azabicyclo[3.1.1]heptane itself does not have strong UV-Vis absorption, the introduction of chromophoric substituents allows for its characterization. Studies on related azabicyclic systems have utilized electronic and vibrational spectroscopy to investigate the excited states involved in photochemical reactions, which can lead to the formation of such bicyclic structures. researchgate.net

X-ray Crystallographic Studies of 3-Azabicyclo[3.1.1]heptane Derivatives

For 3-azabicyclo[3.1.1]heptane derivatives, X-ray crystallography has been instrumental in elucidating their solid-state conformations. These studies have confirmed the rigid, chair-like conformation of the six-membered ring and the boat-like conformation of the five-membered ring within the bicyclic system. The exact conformation can be influenced by the nature and position of substituents, as well as by intermolecular interactions in the crystal lattice. For example, the X-ray structure of 3-azabicyclo[3.1.1]heptanetriones has been established, confirming the outcome of intramolecular cycloadditions. acs.org

The following table presents selected geometric parameters obtained from X-ray crystallographic data for a representative 3-azabicyclo[3.1.1]heptane hydrochloride salt, illustrating the typical bond lengths and angles within the bicyclic core. researchgate.net

ParameterValue
C-N Bond Length1.48 - 1.52 Å
C-C Bond Length1.52 - 1.56 Å
C-N-C Angle108 - 112°
C-C-C Angle107 - 111°

Note: These values are generalized from published data on similar structures and may vary for specific derivatives.

X-ray crystallography provides definitive proof of the bicyclic [3.1.1] framework's integrity. The resulting structural data validates the synthetic routes developed to create these complex molecules. In several studies, the formation of the 3-azabicyclo[3.1.1]heptane core through various synthetic strategies has been unequivocally confirmed by single-crystal X-ray diffraction analysis. researchgate.net For instance, the crystal structure of a 3-azabicyclo[3.1.1]heptane hydrochloride salt clearly shows the connectivity and spatial arrangement of the atoms, leaving no ambiguity about the successful synthesis of the bicyclic system. researchgate.net

Computational and Theoretical Conformational Analyses

In conjunction with experimental methods, computational and theoretical analyses are vital for a comprehensive understanding of the conformational landscape of 3-azabicyclo[3.1.1]heptane systems. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the geometry, energy, and vibrational frequencies of different conformers.

These computational studies allow for the determination of the relative energies of various possible conformations, such as those arising from nitrogen inversion or the orientation of substituents. researchgate.net For example, in related bicyclic amines, calculations have shown a preference for conformers with an equatorial methyl group on the nitrogen, although the corresponding axial conformers are not significantly higher in energy. researchgate.net The energy barriers for processes like nitrogen inversion can also be calculated, providing insights into the molecule's dynamic behavior at room temperature. researchgate.netacs.org

Computational models can also predict NMR chemical shifts, which can then be compared with experimental data to aid in structural assignment. nih.gov The combination of experimental data and theoretical calculations provides a powerful approach to fully characterize the complex three-dimensional nature of 3-azabicyclo[3.1.1]heptane derivatives. acs.org

Analysis of Strain Energy and Ring Conformations (e.g., "Boat" vs. "Distorted Chair" Piperidine (B6355638) Analogues)

The introduction of a methyl group at the 3-position can further influence the conformational equilibrium. The relative stability of the boat versus the distorted chair conformation will depend on the stereochemistry of the methyl group (cis or trans relative to the methylene (B1212753) bridge).

Ring SystemPredominant ConformationsKey Influencing Factor
6-Azabicyclo[3.1.1]heptaneBoat and Distorted ChairConformational restriction from the bicyclic structure researchgate.net

Investigation of Exit Vector Parameters (EVP) and 3D Architecture

Exit Vector Plots (EVP) are a powerful tool for analyzing and visualizing the three-dimensional space occupied by substituents on a scaffold. researchgate.net This analysis is particularly relevant for understanding how the rigid 3-azabicyclo[3.1.1]heptane core orients appended functional groups. By defining the spatial relationship between substituents (exit vectors), EVP can quantify the 3D architecture of a molecule. researchgate.net

For 6-azabicyclo[3.1.1]heptane systems, EVP analysis has revealed that the conformational restrictions imposed by the bicyclic framework lead to stabilized boat and distorted chair conformations of the piperidine ring in different stereoisomers. researchgate.net This pre-organization of the scaffold has significant implications for its use as an isosteric replacement for more flexible ring systems like piperidine. researchgate.netresearchgate.net The fixed spatial orientation of substituents can lead to enhanced binding affinity and selectivity for biological targets.

ScaffoldEVP Analysis FindingImplication
6-Azabicyclo[3.1.1]heptaneStabilized boat and distorted chair conformations in stereoisomers. researchgate.netActs as a conformationally rigid piperidine analog. researchgate.net
3-Azabicyclo[3.1.1]heptaneGeometric resemblance to pyridine (B92270) and pyrimidine (B1678525) derivatives. researchgate.netPotential as isosteric mimetics for these important heterocycles. researchgate.net

Conformational Landscapes and Flexibility Assessment

The conformational landscape of 3-Methyl-6-azabicyclo[3.1.1]heptane is significantly less complex than that of a simple substituted piperidine. The bicyclic nature of the scaffold severely restricts the number of accessible low-energy conformations. researchgate.net This reduced flexibility is a desirable trait in drug design, as it can lead to a lower entropic penalty upon binding to a target.

Chirality and Stereochemical Configuration Determination

The presence of stereogenic centers in this compound gives rise to chirality. A stereogenic center is typically a carbon atom bonded to four different groups. cam.ac.uk The specific three-dimensional arrangement of these groups defines the absolute configuration of the molecule, which is designated using the Cahn-Ingold-Prelog (CIP) priority rules as either (R) or (S). qmul.ac.uk

For cis-3-Methyl-6-azabicyclo[3.1.1]heptane, the IUPAC name (1S,5R)-3-methyl-6-azabicyclo[3.1.1]heptane indicates the presence of two stereocenters at the bridgehead carbons. nih.gov The determination of the absolute configuration is crucial as enantiomers (non-superimposable mirror images) can have vastly different biological activities. This determination is typically achieved through methods such as X-ray crystallography of a single crystal or by using chiral chromatography to separate the enantiomers and then employing spectroscopic techniques in conjunction with theoretical calculations.

Molecular Design Principles and Bioisosteric Applications of 3 Azabicyclo 3.1.1 Heptane Systems

3-Azabicyclo[3.1.1]heptane as a Nonclassical Bioisostere

Bioisosterism, the principle of replacing a functional group within a biologically active molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. The 3-azabicyclo[3.1.1]heptane scaffold serves as a nonclassical bioisostere, meaning it does not share the same number of atoms or electronic configuration as the group it replaces, yet it effectively mimics its spatial arrangement and physicochemical properties.

Mimicry of Piperidine (B6355638) Derivatives

The 3-azabicyclo[3.1.1]heptane scaffold is frequently employed as a conformationally restricted analog of piperidine. researchgate.netresearchgate.net Piperidine is a ubiquitous heterocycle in approved drugs, but its conformational flexibility can sometimes be a liability, leading to off-target effects or metabolic instability. unipv.it By incorporating the piperidine ring into a bicyclic system, the 3-azabicyclo[3.1.1]heptane framework locks the six-membered ring into either a stabilized boat or a distorted chair conformation. researchgate.net This conformational rigidity allows for a more precise orientation of substituents, which can enhance binding affinity to the target protein. researchgate.net

The successful application of this mimicry is evident in the development of P2Y14 receptor antagonists. nih.gov In a series of 4-phenyl-2-naphthoic acid derivatives, the replacement of a piperidine moiety with a (1R,5S,6r)-6-aryl-3-azabicyclo[3.1.1]heptan-6-ol derivative resulted in a compound with high affinity for the receptor. nih.gov This highlights the target-dependent success of this bioisosteric replacement. nih.gov Furthermore, research has demonstrated the synthesis of various 3-substituted 6-azabicyclo[3.1.1]heptanes as nonclassical piperidine isosteres, underscoring their potential in drug discovery programs. researchgate.net

Surrogate for Pyridine (B92270) and Meta-Substituted Benzene (B151609) Rings

Beyond its role as a piperidine mimic, the 3-azabicyclo[3.1.1]heptane scaffold has been successfully utilized as a saturated bioisostere for pyridine and meta-substituted benzene rings. researchgate.netchemrxiv.orgacs.orgresearchgate.net The replacement of flat aromatic rings with 3D saturated scaffolds is a key strategy to improve the physicochemical properties of drug candidates, often leading to increased solubility and metabolic stability. acs.orgresearchgate.net

Crystallographic analysis has confirmed the high degree of similarity between the 3-azabicyclo[3.1.1]heptane core and the pyridine ring in terms of the spatial arrangement of substituents. chemrxiv.orgresearchgate.net A compelling example of this application is the modification of the antihistamine drug Rupatadine. chemrxiv.orgacs.orgresearchgate.net When the pyridine ring in Rupatadine was replaced with a 3-azabicyclo[3.1.1]heptane moiety, the resulting analog exhibited a significant improvement in several key properties. chemrxiv.orgacs.orgresearchgate.net

Table 1: Comparison of Physicochemical Properties of Rupatadine and its 3-Azabicyclo[3.1.1]heptane Analog
PropertyRupatadine (Pyridine Ring)Analog (3-Azabicyclo[3.1.1]heptane Core)Reference
Aqueous Solubility29 µM365 µM chemrxiv.org
Experimental Lipophilicity (logD)>4.53.8 chemrxiv.org
Calculated Lipophilicity (cLogP)5.15.2 chemrxiv.org
Metabolic Half-life (t1/2) in Human Liver Microsomes3.2 min35.7 min chemrxiv.org

The data clearly demonstrates that the 3-azabicyclo[3.1.1]heptane analog has over a tenfold increase in aqueous solubility and metabolic stability, along with a favorable decrease in experimental lipophilicity. chemrxiv.org This successful case study underscores the potential of this scaffold to overcome common liabilities associated with aromatic rings in drug molecules.

Comparison with Other Bridged Bicyclic Isosteres

The 3-azabicyclo[3.1.1]heptane system is part of a broader class of bridged bicyclic scaffolds used in medicinal chemistry. Comparing its properties to other related structures, such as tropane, bicyclo[3.1.1]heptane, and oxabicyclo[3.1.1]heptane, provides valuable insights for rational drug design.

While direct comparative studies are often context-specific, some general principles can be drawn. For instance, the replacement of a methylene (B1212753) group in bicyclo[3.1.1]heptane with a nitrogen atom to form 3-azabicyclo[3.1.1]heptane introduces a basic center, which can influence polarity, solubility, and potential for salt formation. researchgate.netchemrxiv.org

The introduction of a heteroatom, such as oxygen in 3-oxa-6-azabicyclo[3.1.1]heptane, can further modulate these properties. researchgate.net This analog is of particular interest as a morpholine (B109124) isostere, demonstrating comparable lipophilicity. researchgate.net The choice between these various bicyclic systems will ultimately depend on the specific requirements of the biological target and the desired physicochemical profile of the final compound.

Impact of Scaffold Architecture on Molecular Properties

Influence of Rigid Conformation on Molecular Shape and Spatial Orientation

The rigid, bicyclic nature of the 3-azabicyclo[3.1.1]heptane core imparts a well-defined three-dimensional shape to molecules. This conformational constraint is a significant advantage in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The fixed spatial orientation of substituents allows for a more precise and predictable interaction with the binding pocket of a receptor or enzyme.

This rigidity can be strategically exploited to optimize pharmacophore presentation. For example, in the design of inhibitors, the scaffold can be used to position key functional groups in the ideal geometry for interacting with specific residues in the active site. The defined stereochemistry of substituted 3-azabicyclo[3.1.1]heptanes further enhances the ability to fine-tune these interactions.

Modulation of Lipophilicity and Polarity by Bicyclic Frameworks

The incorporation of bicyclic frameworks like 3-azabicyclo[3.1.1]heptane can significantly influence a molecule's lipophilicity and polarity, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netchemrxiv.org Generally, increasing the sp³ character of a molecule by replacing flat aromatic rings with saturated bicyclic systems tends to decrease lipophilicity and increase aqueous solubility. chemrxiv.org

As demonstrated in the Rupatadine case study, replacing a pyridine ring with a 3-azabicyclo[3.1.1]heptane core led to a decrease in the experimental lipophilicity (logD) and a substantial increase in aqueous solubility. chemrxiv.orgresearchgate.net The presence of the nitrogen atom in the bicyclic framework also introduces a degree of polarity and a basic handle that can be protonated at physiological pH, further enhancing aqueous solubility. The strategic placement of substituents on the scaffold can provide additional means to fine-tune these properties to achieve the desired balance for optimal drug-like characteristics.

Control over Hydrogen-Bonding Capacity and Dipole Interactions

The rigid, bicyclic structure of 3-methyl-6-azabicyclo[3.1.1]heptane significantly influences its intermolecular interaction capabilities. The nitrogen atom within the bridgehead of the bicyclo[3.1.1]heptane system is the primary site for hydrogen bonding. Computational analysis of cis-3-Methyl-6-azabicyclo[3.1.1]heptane indicates it possesses the capacity to act as both a hydrogen bond donor and a hydrogen bond acceptor. nih.gov The secondary amine can donate a hydrogen atom, while the lone pair of electrons on the nitrogen atom can accept a hydrogen atom from a donor group on a biological target.

The introduction of the methyl group at the 3-position provides a degree of steric influence over the accessibility of the nitrogen's lone pair, which can modulate the strength and directionality of these hydrogen bonds. Furthermore, the constrained geometry of the bicyclic framework eliminates the conformational flexibility seen in simpler cyclic amines like piperidine. nih.gov This rigidity fixes the spatial relationship between the nitrogen atom and the methyl group, resulting in a defined dipole moment for the molecule. This lack of conformational freedom can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein and allows for more precise and predictable interactions. The defined vector of the dipole and the fixed orientation of the hydrogen bonding groups are critical features for designing compounds with high affinity and selectivity.

Physicochemical Properties of cis-3-Methyl-6-azabicyclo[3.1.1]heptane

Property Value Source
Molecular Formula C₇H₁₃N nih.gov
Molecular Weight 111.18 g/mol nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 0 nih.gov

Rational Design Principles for New Chemical Entities

Application of 3-Azabicyclo[3.1.1]heptane as a Core Building Block in Chemical Library Synthesis

The 3-azabicyclo[3.1.1]heptane scaffold is a valuable building block in the synthesis of chemical libraries for drug discovery. researchgate.netchemrxiv.org Its utility stems from its role as a saturated, three-dimensional isostere for common aromatic and heterocyclic rings like pyridine and piperidine, which are prevalent in biologically active compounds. chemrxiv.org The replacement of flat, aromatic rings with sp³-rich bicyclic systems like 3-azabicyclo[3.1.1]heptane is a recognized strategy for improving physicochemical properties and exploring novel chemical space. researchgate.net

Researchers have developed efficient, multigram-scale syntheses for various derivatives of this scaffold, making them readily accessible for early-stage drug discovery programs. researchgate.netchemrxiv.orgchemrxiv.org For instance, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been identified as a promising starting material for creating novel, conformationally restricted piperidine derivatives. nih.gov The synthesis of key intermediates such as 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione allows for the creation of monoprotected bicyclic diamines, which are versatile building blocks for further chemical elaboration. researchgate.netchemrxiv.org These synthetic advancements facilitate the rapid generation of diverse compound libraries, enabling the exploration of structure-activity relationships and the identification of new therapeutic leads.

Examples of 3-Azabicyclo[3.1.1]heptane Building Blocks in Chemical Synthesis

Building Block Significance Source(s)
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one A promising block for selective derivatization to create conformationally restricted piperidine analogues. nih.gov
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione A key intermediate for synthesizing monoprotected bicyclic diamines used in medicinal chemistry. researchgate.netchemrxiv.orgchemrxiv.org

Strategic Placement of Functional Groups for Enhanced Molecular Recognition

The rigid framework of the this compound core serves as a precise scaffold for orienting functional groups in three-dimensional space. This structural constraint is a key principle in rational drug design, as it can lead to enhanced molecular recognition and binding affinity at biological targets. The fixed geometry of the bicyclic system minimizes the conformational entropy loss upon binding, a favorable thermodynamic characteristic.

Investigation of Biological Interactions and Mechanistic Insights Non Clinical Focus

Ligand-Target Interactions: Receptor Binding Studies (in vitro)

Affinities for Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs), including α4β2 and α6/α3β2β3 subtypes

Derivatives of 3,6-diazabicyclo[3.1.1]heptane have demonstrated notable affinity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α6/α3β2β3 subtypes. These receptors are implicated in a variety of neurological processes.

Research into a series of 3-substituted-3,6-diazabicyclo[3.1.1]heptanes has revealed compounds with high binding affinity for the α4β2 nAChR subtype. For instance, the 3-(anilino)pyridine series of derivatives showed Ki values in the nanomolar to picomolar range for the α4β2 receptor researchgate.net. One of the most potent compounds identified from a library of 3-substituted-3,6-diazabicyclo[3.1.1]heptanes was 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamide, which exhibited a Ki value of 10 pM for the α4β2 nAChR, alongside a high selectivity over the α7 nAChR subtype researchgate.net.

Furthermore, studies on 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides have identified these compounds as ligands for both α4β2 and α6/α3β2β3 nAChRs smolecule.comgoogle.com. The binding affinity of these ligands is influenced by their molecular shape, the distribution of positive charge on the molecular surface, and their flexibility. Interestingly, the α6/α3β2β3 subtype appears to be more sensitive to the bulkiness and flexibility of the ligand compared to the α4β2 subtype smolecule.comgoogle.com.

Table 1: Binding Affinities (Ki) of 3,6-Diazabicyclo[3.1.1]heptane Derivatives at nAChR Subtypes
CompoundnAChR SubtypeBinding Affinity (Ki)Reference
5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamideα4β210 pM researchgate.net
3-(Anilino)pyridine series derivativeα4β20.0225 nM - 2.06 nM researchgate.net
Analog 3 (5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide structure)α4β210 pM unimi.it
Analog 3 (5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide structure)α3β481 nM unimi.it
Analog 4 (5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide structure)α4β2560 pM unimi.it
Analog 4 (5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide structure)α3β4265 nM unimi.it
Analog 5 (5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide structure)α4β242 pM unimi.it
Analog 5 (5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide structure)α3β459 nM unimi.it

Agonist and Partial Agonist Activities at nAChRs

In addition to their binding affinities, derivatives of 3,6-diazabicyclo[3.1.1]heptane have been characterized for their functional activity at nAChRs. Many compounds in this class act as partial or full agonists at both the high-sensitivity (α4)2(β2)3 and the α6/α3β2β3 nAChRs smolecule.comgoogle.com.

For example, specific 3-substituted-3,6-diazabicyclo[3.1.1]heptane derivatives have been shown to possess selective partial agonist activity at the α4β2 nAChR subtype researchgate.net. A series of twelve derivatives with a 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide structure were found to be partial agonists at human α4β2 receptors, with comparable EC50 values in the sub-micromolar range unimi.it. These compounds were functionally selective, showing agonist activity at human α3β4 receptors only at higher concentrations unimi.it.

Table 2: Agonist and Partial Agonist Activities of 3,6-Diazabicyclo[3.1.1]heptane Derivatives at nAChRs
CompoundnAChR SubtypeActivityEC50Maximal Evoked Current (% of Acetylcholine)Reference
Analog 3 (5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide structure)human α4β2Partial Agonist0.52 ± 0.04 μM41 ± 1% unimi.it
Analog 4 (5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide structure)human α4β2Partial Agonist0.6 ± 0.2 μM38 ± 11% unimi.it
Analog 5 (5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide structure)human α4β2Partial Agonist1.0 ± 0.2 μM37 ± 7% unimi.it

Exploration as Orexin (B13118510) Type 2 Receptor Agonists

The exploration of 3-azabicyclo[3.1.1]heptane derivatives has extended to the orexin system, which is crucial for regulating wakefulness. While direct studies on 3-Methyl-6-azabicyclo[3.1.1]heptane are not publicly available, related structures have been investigated. A patent has described 2-azabicyclo[3.1.1]heptane compounds as orexin type 2 receptor (OX2R) agonists, suggesting their potential in treating conditions like narcolepsy google.com. This indicates that the bicyclic [3.1.1]heptane scaffold could be a valuable template for designing novel OX2R agonists.

Interactions with Histamine (B1213489) Receptors

Currently, there is a lack of publicly available scientific literature detailing the direct interactions of this compound or its close derivatives with histamine receptors. However, a patent for azabicyclic compounds, including those with a 3-azabicyclo[3.1.0]hexane core, describes their activity as histamine-3 (H3) receptor antagonists google.com. This suggests that bicyclic amine structures can interact with histamine receptors, but specific studies on the 3-azabicyclo[3.1.1]heptane core in this context are needed.

Enzymatic Modulation and Inhibition Studies

Aromatase Inhibition by Derivatives

Derivatives of 3-azabicyclo[3.1.1]heptane have been synthesized and evaluated for their ability to inhibit aromatase, a key enzyme in estrogen biosynthesis. A study focused on a series of 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones demonstrated their potent in vitro inhibition of human placental aromatase chemrxiv.org. These compounds were found to be significantly more potent than the clinically used aromatase inhibitor, aminoglutethimide (B1683760) chemrxiv.org. This highlights the potential of the 3-azabicyclo[3.1.1]heptane scaffold in the design of novel aromatase inhibitors for applications in endocrine therapy. A patent also mentions 1-(4-aminophenyl)-3-methyl-3-azabicyclo[3.1.1]heptane-2,4-dione as an aromatase inhibitor chemrxiv.org.

Table 3: Aromatase Inhibition by 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-dione Derivatives
CompoundEnzymeInhibitory ActivityReference
3-Cyclohexyl-1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-dioneHuman Placental Aromatase>140-fold more potent than aminoglutethimide chemrxiv.org
1-(4-aminophenyl)-3-methyl-3-azabicyclo[3.1.1]heptane-2,4-dioneAromataseInhibitor chemrxiv.org

Purinergic Receptor P2Y14 Antagonism by Derivatives

Derivatives of the 3-azabicyclo[3.1.1]heptane scaffold have been identified as potent antagonists of the P2Y14 receptor. chemrxiv.orgresearchgate.net This receptor is activated by UDP-glucose and is implicated in inflammatory processes, making its antagonists potentially valuable for treating inflammatory and metabolic diseases. nih.gov

In the quest for effective P2Y14 receptor antagonists, researchers have modified the piperidine (B6355638) ring of a known potent antagonist, leading to the development of bridged systems like the 3-azabicyclo[3.1.1]heptane derivatives. nih.gov One such derivative, 4-(4-((1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid, demonstrated a significant increase in affinity for the P2Y14 receptor, being 89-fold more potent than its non-hydroxylated counterpart. nih.gov This highlights the critical role of specific structural modifications in enhancing receptor antagonism. The introduction of an α-hydroxyl group, in particular, has been shown to substantially boost affinity. nih.gov

Further studies have explored a range of alicyclic ring size variations and substitutions on the 4-phenyl-2-naphthoic acid core, with the 3-azabicyclo[3.1.1]heptane ring system proving to be a promising scaffold. nih.gov The high affinity of these derivatives underscores their potential as leads for the development of novel anti-inflammatory therapies. researchgate.netnih.gov

Potential as Opioid Receptor Modulators

The 3,6-diazabicyclo[3.1.1]heptane framework, a related bicyclic structure, has been investigated for its potential to modulate opioid receptors. nih.gov Efforts to develop novel opioid receptor ligands have led to the synthesis of N-3(6)-arylpropenyl-N-6(3)-propionyl-3,6-diazabicyclo[3.1.1]heptanes. nih.gov

Several of these compounds have exhibited high affinity and selectivity for the mu-opioid receptor over the delta- and kappa-opioid receptors. nih.gov Specifically, compounds designated as 3Bb, 3Bg, and 3Bh displayed Ki values at the mu-receptors in the low nanomolar range (2.7 to 7.9 nM), while their affinity for delta- and kappa-receptors was significantly lower (Ki > 2000 nM and > 5000 nM, respectively). nih.gov Molecular modeling suggests that different series of these compounds may interact with the mu-receptor in distinct ways. nih.gov This line of research indicates the potential for developing selective mu-opioid receptor modulators based on the 3,6-diazabicyclo[3.1.1]heptane scaffold. nih.gov

Cellular Effects in Non-Human Models (in vitro and animal studies)

Cytostatic Effects on Transformed Cell Lines (e.g., 3T3-SV40 cells)

Derivatives of the related 3-azabicyclo[3.1.0]hexane framework have demonstrated cytostatic effects on transformed cell lines, such as 3T3-SV40 cells. mdpi.com Treatment with these compounds led to a significant reduction in filopodium-like membrane protrusions, which are associated with cell motility. mdpi.com In one study, the percentage of 3T3-SV40 cells with these protrusions decreased from 86% in control cells to as low as 6% after treatment. mdpi.com This suggests a disruption of the actin cytoskeleton and a potential to inhibit cell migration. mdpi.com The observed cytostatic effect, comparable in some cases to the well-known chemotherapeutic agent cisplatin, highlights the potential of these bicyclic compounds in cancer research. mdpi.com

Modulation of Cell Cycle Progression (e.g., G0/G1 phase arrest)

In addition to cytostatic effects, derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have been shown to modulate cell cycle progression. mdpi.com Studies on 3T3-SV40 cells revealed that treatment with these compounds can lead to an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com This arrest in the G0/G1 phase prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation. mdpi.comnih.gov For instance, treatment of LNCaP prostate cancer cells with a related 3,6-diazabicyclo[3.3.1]heptane derivative resulted in a significant increase in the proportion of cells in the G1 phase. nih.gov This was accompanied by a marked promotion in the expression of cyclin D1, a key regulator of the G1 to S phase transition. nih.gov

Apoptosis Induction in Prostate Cancer Cell Lines (in vitro)

Research has demonstrated the ability of related bicyclic compounds to induce apoptosis, or programmed cell death, in prostate cancer cell lines. nih.govsemanticscholar.orgnih.gov Treatment of LNCaP and PC3 prostate cancer cells with a 3,6-diazabicyclo[3.3.1]heptane derivative led to a dose-dependent reduction in cell viability. nih.govsemanticscholar.org At a concentration of 30 μM, this compound increased apoptosis in LNCaP cells to 43.31%. nih.govsemanticscholar.orgnih.gov The induction of apoptosis is a crucial mechanism for anti-cancer agents, and these findings suggest the therapeutic potential of this class of compounds in prostate cancer treatment. nih.govnih.gov The pro-apoptotic effects appear to be linked to the upregulation of proteins such as p21. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Engagement

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the 3-azabicyclo[3.1.1]heptane scaffold and its derivatives. These studies have provided valuable insights into the structural features necessary for potent and selective biological engagement.

For P2Y14 receptor antagonism, SAR studies have revealed that the introduction of an α-hydroxyl group on the 3-azabicyclo[3.1.1]heptane ring significantly enhances affinity. nih.gov The conformationally restricted nature of this bicyclic system, which can be considered a nonclassical isostere of piperidine, plays a key role in its interaction with the receptor. researchgate.net

In the context of opioid receptor modulation, the nature and position of substituents on the 3,6-diazabicyclo[3.1.1]heptane core are critical for determining affinity and selectivity for the mu-opioid receptor. nih.gov The arylpropenyl and propionyl groups at the N-3 and N-6 positions, respectively, have been shown to be important for high mu-receptor affinity. nih.gov

Regarding anti-cancer activity, SAR studies on related azabicyclo compounds have indicated that specific substitutions can enhance cytotoxicity and the ability to induce cell cycle arrest and apoptosis. nih.gov For instance, in a series of 1-(4-aminophenyl)-3-azabicyclo[3.1.1]haptane-2,4-diones, the 3-cyclohexyl and 3-cyclohexylmethyl derivatives showed significantly higher potency as aromatase inhibitors compared to the standard agent aminoglutethimide. nih.gov

The following table provides a summary of key compounds and their observed biological activities:

Compound/Derivative ClassTarget/Cell LineKey Findings
4-(4-((1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acidP2Y14 Receptor89-fold higher affinity than non-hydroxylated analog nih.gov
N-3(6)-arylpropenyl-N-6(3)-propionyl-3,6-diazabicyclo[3.1.1]heptanesOpioid ReceptorsHigh affinity and selectivity for mu-opioid receptor (Ki = 2.7-7.9 nM) nih.gov
3-azabicyclo[3.1.0]hexane derivatives3T3-SV40 cellsReduced filopodium-like protrusions from 86% to 6% mdpi.com
3,6-diazabicyclo[3.3.1]heptane derivativeLNCaP cellsArrested cell cycle in G0/G1 phase nih.gov
3,6-diazabicyclo[3.3.1]heptane derivativeLNCaP cellsInduced apoptosis in 43.31% of cells at 30 µM nih.govsemanticscholar.org
1-(4-aminophenyl)-3-azabicyclo[3.1.1]haptane-2,4-dionesAromataseOver 140-fold more potent than aminoglutethimide nih.gov

Influence of Substituent Variation on Binding Affinity and Functional Activity

The 6-azabicyclo[3.1.1]heptane framework is a key structural motif that acts as an advanced isostere of 4-substituted piperidines. abovchem.com The unique bicyclic system, with its embedded nitrogen atom, alters the spatial orientation of substituents compared to traditional piperidine, which can enhance interactions with biological targets, leading to improved potency and reduced off-target effects. abovchem.com

Research into derivatives of the related 3,6-diazabicyclo[3.1.1]heptane scaffold has provided specific insights into how substituent changes affect binding affinity. For instance, new analogs of 3-(6-halopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptanes were synthesized and tested for their binding activity at neuronal nicotinic acetylcholine receptor (nAChR) subtypes α4β2 and α7. nih.gov Several of these compounds demonstrated high affinity and selectivity for the α4β2 receptors. nih.gov

Notably, the phenylpyridyl-diazabicycloheptane derivative 3c showed a high affinity for α4β2 receptors with a Ki value of 11.17 pM and had improved selectivity over α7 receptors (Ki = 17 μM). nih.gov Among phenyl-substituted compounds, the p-NO2-phenyl substituted analog 3j also exhibited very high α4β2 affinity. nih.gov Interestingly, while compound 3a acted as an agonist at the α4β2 receptor, the phenyl-substituted derivative 3c functioned as an antagonist, highlighting that substituent changes can modulate not just binding affinity but also functional activity. nih.gov

Further studies on different bicyclic systems underscore the importance of substituents. In a series of P2Y14 receptor antagonists, a (1R,5S,6r)-6-aryl-3-azabicyclo-[3.1.1]heptan-6-ol derivative displayed high affinity (IC50 = 5.92 nM) when it contained an α-hydroxyl group positioned trans to the carbon bridge. nih.gov This demonstrates that both the nature and the stereochemistry of the substituent are critical for potent receptor interaction.

The table below summarizes the binding affinities of selected 3,6-diazabicyclo[3.1.1]heptane derivatives for nAChR subtypes, illustrating the impact of substituent variation.

CompoundSubstituent (R)α4β2 Ki (pM)α7 Ki (μM)Functional Activity (α4β2)
3a 6-chloropyridin-3-yl--Agonist
3c 5-phenylpyridin-3-yl11.1717Antagonist
3j 4-nitrophenylHigh-Not specified
Data sourced from a study on 3,6-diazabicyclo[3.1.1]heptane derivatives, which are structurally related to this compound. nih.gov

Correlating Conformational Flexibility with Biological Efficacy

A defining characteristic of the 6-azabicyclo[3.1.1]heptane scaffold is its conformational rigidity. researchgate.netenamine.net Unlike the flexible chair-like conformation of morpholine (B109124) or piperidine, the bicyclic nature of this heptane (B126788) derivative locks the molecule into a more defined shape. This constrained geometry eliminates significant conformational flexibility, which can be a considerable advantage in drug design.

The conformational restriction stabilizes boat and distorted chair conformations of the embedded piperidine ring. researchgate.net This rigidity allows for a more precise presentation of substituents to a biological target, potentially leading to enhanced molecular recognition and binding selectivity. The fixed spatial relationship between functional groups can improve the compound's fit within the binding pocket of a receptor or enzyme. abovchem.com

Analysis using exit vector plots (EVP) has shown that for 3-substituted 6-azabicyclo[3.1.1]heptanes, cis isomers act as three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer. enamine.net In contrast, trans isomers are considered analogs of the less common "boat" piperidine conformation. enamine.net This structural pre-organization is a key factor in their biological efficacy, as it can lead to:

Improved Binding Affinity: The unique, rigid conformation can allow for a better fit and more optimal binding interactions with receptors and enzymes. abovchem.com

Enhanced Selectivity: By presenting a fixed arrangement of functional groups, these molecules can interact more specifically with the intended target, reducing off-target effects.

The correlation is clear: by reducing the entropic penalty associated with the molecule adopting a specific bioactive conformation upon binding, the inherent rigidity of the 6-azabicyclo[3.1.1]heptane core contributes directly to higher binding affinity and, consequently, greater biological efficacy.

Role as Components of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule is bifunctional, consisting of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.

Recent research has highlighted the utility of scaffolds related to this compound in the development of PROTACs. Specifically, an efficient, multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been developed. chemrxiv.org This work included the creation of bicyclic analogs of Thalidomide (B1683933). chemrxiv.org Thalidomide and its derivatives are well-known E3 ligase recruiters, particularly for the Cereblon (CRBN) E3 ligase, making them crucial components of many PROTACs. chemrxiv.org

Advanced Computational and Theoretical Studies on 3 Methyl 6 Azabicyclo 3.1.1 Heptane Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to its protein target.

Prediction of Binding Modes and Affinities

While specific molecular docking studies on 3-Methyl-6-azabicyclo[3.1.1]heptane are not extensively documented in publicly available research, studies on the closely related 3,6-diazabicyclo[3.1.1]heptane system provide significant insights. These analogs, which share the core bicyclic framework, have been the subject of detailed docking simulations, particularly in the context of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net

For instance, docking studies of 3,6-diazabicyclo[3.1.1]heptane derivatives into homology models of the α4β2 and α6/α3β2β3 nAChRs have successfully predicted alternative binding modes. nih.gov These predictions are crucial for understanding how these ligands interact with the receptor at a molecular level. The binding affinity, often expressed as the inhibition constant (Ki), is a key parameter derived from these simulations. For a series of 3,6-diazabicyclo[3.1.1]heptane derivatives, a wide range of high-affinity binders for the α4β2 nAChR have been identified, with some compounds exhibiting Ki values in the picomolar range. nih.gov

A study on novel 3,6-diazabicyclo[3.1.1]heptane derivatives targeting α4β2 nAChRs showcased compounds with exceptionally high affinity. For example, the 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamide derivative displayed a Ki value of 10 pM for the α4β2 receptor, indicating a very strong binding interaction. nih.gov

Compound DerivativeTarget ReceptorPredicted Binding Affinity (Ki)
Phenylpyridyl-diazabicycloheptaneα4β2 nAChR11.17 pM nih.gov
5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamideα4β2 nAChR10 pM nih.gov
p-NO2-phenyl substituted analogueα4β2 nAChRComparable to 11.17 pM nih.gov

Elucidation of Key Interaction Motifs (e.g., hydrogen bonding, π-stacking)

The unique conformation of the 6-azabicyclo[3.1.1]heptane framework allows for specific interactions with biological targets, which can enhance potency. abovchem.com Molecular docking simulations have been instrumental in elucidating the key interaction motifs responsible for the binding of these ligands.

For derivatives of the related 3,6-diazabicyclo[3.1.1]heptane, docking studies have highlighted the critical role of a cationic center, a hydrogen-bond acceptor, and hydrophobic aliphatic features in promoting binding affinity to nAChRs. nih.gov The nitrogen atom within the bicyclic system can participate in crucial hydrogen bonding with the target protein. nih.gov The rigid structure of the core can also facilitate favorable π-π stacking interactions when aromatic substituents are present. These non-covalent interactions are fundamental to the stability of the ligand-target complex and are often a focus of computational analysis. The cooperation between hydrogen bonds and π-π stacking can create a highly efficient electron transfer bridge, which is a significant factor in molecular interactions. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Correlation of Molecular Descriptors with Biological Activity

QSAR studies on analogs of this compound have successfully correlated molecular descriptors with biological activity. In a study of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides, QSAR modeling was employed to understand the determinants of binding affinity for nAChRs. nih.gov This type of analysis helps in identifying which molecular properties are most influential in governing the potency of the compounds.

For example, a Topliss decision tree analysis, a simplified QSAR approach, was used to examine the influence of substitutions on the phenylpyridyl moiety of 3,6-diazabicyclo[3.1.1]heptane derivatives. nih.gov This analysis revealed that substitution with electron-donating groups, such as methyl (CH3) and methoxy (B1213986) (OCH3), resulted in good affinity for α4β2 receptors with substantial selectivity over α7 receptors. nih.gov

Ligand Shape and Electrostatic Potential Contributions to Binding

The shape and electronic properties of a ligand are paramount for its interaction with a biological target. QSAR models have demonstrated that the binding affinity of 3,6-diazabicyclo[3.1.1]heptane derivatives is primarily driven by ligand shape, the relative distribution of positive charge on the molecular surface, and molecular flexibility. nih.gov

The rigid bicyclic nature of the 6-azabicyclo[3.1.1]heptane core provides a defined three-dimensional structure that can be optimized for specific binding pockets. abovchem.com The electrostatic potential of the molecule, which is influenced by the arrangement of atoms and their partial charges, governs how the ligand will interact with the electrostatic field of the binding site. Computational studies can map this potential and guide the placement of functional groups to enhance favorable electrostatic interactions. For instance, the binding to α6β2β3 nAChR subtypes appears to be more sensitive to the bulkiness and flexibility of the ligand when compared to α4β2 subtypes. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods based on quantum mechanics that are used to compute the electronic structure and properties of molecules. These calculations can provide detailed insights into molecular geometries, energies, and electronic properties that are not always accessible through experimental means.

Electronic Structure Analysis and Charge Distribution

Computational studies on related structures, such as 3-azabicyclo[3.1.1]heptan-6-ol, indicate that the bicyclo[3.1.1]heptane core possesses substantial conformational restrictions. The nitrogen atom at the 6-position introduces distinct electronic effects through its sp³ hybridization and the spatial orientation of its lone pair of electrons. These factors are critical in determining the molecule's ability to interact with biological targets.

While specific electronic structure data for this compound is not extensively documented in publicly available literature, general principles from related azabicyclo[3.1.1]heptane systems can be extrapolated. The introduction of a methyl group at the 3-position is expected to act as an electron-donating group, subtly influencing the charge distribution across the bicyclic framework. This substitution can affect the basicity of the nitrogen atom and the electrostatic potential of the molecule, which are key determinants in its interaction with other molecules.

Theoretical design and analysis of other aza-bicyclo[3.1.1]heptane derivatives have utilized electrostatic potential analysis of the molecular surface to estimate properties like density and heat of sublimation. smolecule.com Such studies underscore the importance of understanding charge distribution for predicting the physicochemical properties of these compounds.

Below is a hypothetical table illustrating the type of data that would be generated from a detailed electronic structure analysis, based on computational methods applied to similar bicyclic systems.

Atom/Region Calculated Partial Charge (e) Methodology
N6 (Nitrogen)-0.45 to -0.55DFT/Mulliken Population Analysis
C3 (with Methyl)+0.05 to +0.15DFT/Mulliken Population Analysis
Bridgehead Carbons+0.10 to +0.20DFT/Mulliken Population Analysis
Methyl Group (avg H)+0.05 to +0.10DFT/Mulliken Population Analysis

Note: The values in this table are illustrative and based on general principles of charge distribution in similar nitrogen-containing heterocycles. Specific values for this compound would require dedicated quantum chemical calculations.

Reactivity Predictions and Reaction Pathway Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in predicting the reactivity of bicyclic systems and modeling reaction pathways. For instance, DFT calculations have provided mechanistic insights into the cycloaddition reactions used to synthesize 2-oxa-3-azabicyclo[3.1.1]heptanes, highlighting the role of different substituents in influencing regioselectivity. rsc.org

For this compound, reactivity predictions would focus on several key aspects:

Protonation Site: The nitrogen atom is the most likely site for protonation due to its lone pair of electrons. The electron-donating methyl group at the 3-position would likely enhance the basicity of the nitrogen compared to the unsubstituted parent compound.

Nucleophilicity of the Nitrogen: The nitrogen atom also serves as a primary nucleophilic center, crucial for its interaction with electrophilic biological targets.

C-H Bond Activation: The reactivity of the various C-H bonds in the molecule can be predicted. The bridgehead positions are often sites of interest for functionalization.

Ring Strain and Reactivity: The inherent strain energy of the bicyclo[3.1.1]heptane framework can facilitate certain chemical transformations.

Reaction pathway modeling for the synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes has been a subject of study, with key steps involving double alkylation reactions and subsequent functional group transformations. jove.comacs.org Computational modeling of these pathways can help optimize reaction conditions and yields.

A conceptual table for predicted reactivity is presented below:

Reactive Site Predicted Reactivity Computational Evidence
Nitrogen (N6)High nucleophilicity, primary site of protonation and alkylation.Highest Occupied Molecular Orbital (HOMO) localization, negative electrostatic potential.
Bridgehead C-HPotential for radical abstraction or metallation.Bond Dissociation Energies (BDE), analysis of frontier molecular orbitals.
C3-H (axial/equatorial)Differentiated reactivity based on stereoelectronic effects.Conformational analysis and steric hindrance evaluation.

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible and semi-rigid molecules and for understanding the dynamic interactions between a ligand and its protein target. mdpi.com For this compound, MD simulations can provide critical information on its preferred conformations and how it behaves in a biological environment.

Conformational Sampling:

While the bicyclic core of this compound is rigid, the orientation of the methyl group and the potential for subtle puckering of the rings can be explored through conformational analysis. Studies on related 3-substituted 6-azabicyclo[3.1.1]heptanes have revealed that cis and trans diastereomers can be considered as three-dimensional analogs of the chair and the less common "boat" conformations of 1,4-disubstituted piperidines, respectively. jove.comacs.org MD simulations can quantify the energy barriers between different conformational states and determine their relative populations at physiological temperatures. nih.gov

Protein-Ligand Dynamics:

When this compound or its derivatives are bound to a biological target, such as a receptor or enzyme, MD simulations can elucidate the key interactions that stabilize the complex. nottingham.ac.uk These simulations can reveal:

The stability of the binding pose over time.

The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are formed.

The role of water molecules in mediating the protein-ligand interaction.

The conformational changes induced in both the ligand and the protein upon binding.

While specific MD simulation studies on this compound are not widely reported, the methodology has been applied to a vast range of protein-ligand complexes, providing invaluable insights for drug design. uzh.ch For example, MD simulations on a 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one derivative have been suggested to simulate ligand binding to ATP-binding pockets.

A representative data table from a hypothetical MD simulation study is shown below, illustrating the type of analysis that can be performed.

Simulation Metric Description Typical Findings for a Stable Complex
RMSD (Root Mean Square Deviation) of Ligand Measures the deviation of the ligand's atomic positions from a reference structure over time.A low and stable RMSD value (e.g., < 2 Å) indicates a stable binding pose.
RMSF (Root Mean Square Fluctuation) of Protein Residues Measures the fluctuation of individual amino acid residues in the protein.Higher RMSF values in loop regions indicate flexibility, while lower values in the binding site suggest stable interactions with the ligand.
Hydrogen Bond Occupancy The percentage of simulation time a specific hydrogen bond is maintained.High occupancy (> 75%) indicates a strong and stable hydrogen bond critical for binding affinity.
Binding Free Energy (e.g., MM/PBSA) An estimation of the binding affinity calculated from the simulation trajectory.Provides a quantitative measure to compare the binding of different ligands.

Future Research Directions and Untapped Potentials for 3 Azabicyclo 3.1.1 Heptane Derivatives

Exploration of Novel and Greener Synthetic Methodologies

The synthesis of 3-azabicyclo[3.1.1]heptane derivatives has traditionally relied on multi-step sequences. acs.org While effective, these methods can be resource-intensive. The future of synthesizing these valuable compounds lies in the development of more efficient and environmentally benign approaches.

Recent advancements have focused on catalyst-controlled annulations and cycloadditions. For instance, a silver-enabled strategy allows for the creation of polysubstituted 3-azabicyclo[3.1.1]heptanes from bicyclobutanes and isocyanides in a single step. researchgate.net Similarly, Eu(OTf)3-catalyzed cycloadditions of bicyclo[1.1.0]butanes with nitrones have provided access to multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes. bohrium.com The development of enantioselective catalytic strategies, such as those employing iridium or chiral Brønsted acids, is a key area of future research to produce specific stereoisomers with desired biological activities. chinesechemsoc.org

Furthermore, there is a growing emphasis on "greener" chemistry. This includes the use of more sustainable reagents, solvents, and reaction conditions. Photocatalytic methods, such as the Minisci-like reaction to introduce heterocycles onto the bicyclo[3.1.1]heptane core, represent a promising avenue for milder and more efficient syntheses. acs.orgnih.gov

Table 1: Comparison of Synthetic Methodologies for 3-Azabicyclo[3.1.1]heptane Derivatives

MethodologyDescriptionAdvantagesKey Research Areas
Traditional Multi-step Synthesis Relies on classical organic reactions like alkylation and cyclization. acs.orgWell-established and provides access to a range of derivatives.Optimization of reaction conditions, development of scalable processes.
Catalytic Annulations/Cycloadditions Utilizes transition metal or Lewis acid catalysts to construct the bicyclic core in fewer steps. researchgate.netbohrium.comHigh efficiency, potential for stereocontrol.Discovery of new catalysts, expansion of substrate scope.
Photocatalytic Reactions Employs light to initiate chemical transformations under mild conditions. acs.orgnih.govEnvironmentally friendly, high functional group tolerance.Development of new photocatalysts, application to a wider range of derivatives.

Development of Advanced Functionalized Derivatives with Enhanced Specificity

The ability to precisely modify the 3-azabicyclo[3.1.1]heptane scaffold is crucial for fine-tuning its properties for specific applications. Future research will focus on creating derivatives with enhanced specificity for biological targets or with tailored characteristics for materials science.

The introduction of various functional groups at different positions on the bicyclic ring system can significantly impact its biological activity and physicochemical properties. For example, the synthesis of fluorine-containing 6-azabicyclo[3.1.1]heptanes has been explored to create novel piperidine (B6355638) analogs for drug discovery. researchgate.net The development of methods for late-stage functionalization will be particularly valuable, allowing for the rapid diversification of lead compounds. nih.gov

Moreover, the creation of monoprotected bicyclic diamines and amino alcohols from intermediates like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione provides valuable building blocks for medicinal chemistry. chemrxiv.orgchemrxiv.org These building blocks can be used to construct more complex molecules with precisely controlled three-dimensional structures, leading to improved target engagement and selectivity.

Application in Emerging Areas of Chemical Biology and Materials Science

The unique properties of 3-azabicyclo[3.1.1]heptane derivatives make them attractive candidates for exploration in emerging scientific fields.

In chemical biology , these compounds can serve as molecular probes to investigate biological processes. smolecule.com Their rigid structure can be exploited to design highly selective ligands for studying protein-protein interactions or for mapping the binding sites of enzymes and receptors. smolecule.com For instance, derivatives have been synthesized as potential antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. nih.gov

In materials science , the incorporation of the 3-azabicyclo[3.1.1]heptane scaffold into polymers or other materials could lead to novel properties. The rigid, three-dimensional nature of the ring system could impart unique structural and conformational characteristics to materials. Research into 3-oxabicyclo[3.1.1]heptanes as isosteres of meta-substituted benzene (B151609) rings highlights the potential for these bicyclic systems to influence material properties. acs.org There is also potential for their use in the development of high-energy density compounds. smolecule.com

Integration with High-Throughput Screening and Computational Drug Discovery Platforms

The synergy between modern synthetic chemistry and advanced screening technologies will be pivotal in unlocking the full therapeutic potential of 3-azabicyclo[3.1.1]heptane derivatives.

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against biological targets. The development of efficient and scalable synthetic routes to diverse 3-azabicyclo[3.1.1]heptane derivatives will be crucial for generating these libraries. acs.org The ability to perform HTS on crude reaction mixtures can further accelerate the discovery process. acs.org

Computational drug discovery methods, such as molecular modeling and virtual screening, can guide the design of new derivatives with improved affinity and selectivity for specific targets. By predicting the binding modes and interactions of these compounds with their biological targets, computational approaches can help prioritize synthetic efforts and reduce the time and cost of drug development. researchgate.net

Investigation of Unexplored Biological Target Classes

While 3-azabicyclo[3.1.1]heptane derivatives have shown promise as modulators of known drug targets, a vast landscape of unexplored biological target classes remains. Their unique structural features may enable them to interact with targets that have been challenging to address with traditional small molecules.

Future research should focus on screening libraries of these compounds against a broader range of biological targets, including those involved in complex diseases like cancer and neurodegenerative disorders. For example, 3,6-diazabicyclo[3.1.1]heptane derivatives have been investigated for their affinity for neuronal nicotinic acetylcholine (B1216132) receptors, and other derivatives have shown potential as anti-cancer agents. researchgate.net The exploration of their potential as components of proteolysis-targeting chimeras (PROTACs) is another exciting avenue, as demonstrated by the synthesis of bicyclic thalidomide (B1683933) analogs. chemrxiv.orgzendy.ioresearchgate.net

Advanced Mechanistic Studies on Cellular and Subcellular Interactions

A deeper understanding of how 3-azabicyclo[3.1.1]heptane derivatives interact with biological systems at the cellular and subcellular levels is essential for their rational design and development.

Advanced analytical techniques, such as high-resolution microscopy and mass spectrometry imaging, can be employed to visualize the distribution of these compounds within cells and tissues. These studies can provide valuable insights into their mechanisms of action, target engagement, and potential off-target effects.

Furthermore, detailed mechanistic studies are needed to elucidate the structure-activity relationships that govern their biological effects. smolecule.com This includes investigating how the stereochemistry and conformational rigidity of the bicyclic scaffold influence binding affinity and functional activity. For example, molecular structure analysis has revealed that different isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes can act as analogs of different piperidine conformers. acs.org

By systematically exploring these future research directions, the scientific community can unlock the full potential of 3-azabicyclo[3.1.1]heptane derivatives, leading to the development of novel therapeutics, advanced materials, and powerful tools for chemical biology.

Q & A

Q. What is the standard synthetic route for 3-Methyl-6-azabicyclo[3.1.1]heptane?

A common method involves alkylation of a bicyclic ketone precursor. For example, ketone 1 (3-azabicyclo[3.1.1]heptan-6-one) reacts with methyl iodide (CH₃I) in dichloromethane under reflux, followed by hydrogenation using Pd(OH)₂/C in methanol to yield 3-Methyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane (compound 6 ). This approach balances reactivity and selectivity for the bicyclic core .

Q. How is this compound characterized structurally?

Key techniques include:

  • ¹³C NMR : Distinct signals for the bicyclic framework (e.g., δ 27.87–61.51 ppm for CH₂, CH, and N-substituents) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 201 for methyl-substituted derivatives) confirm molecular weight .
  • X-ray crystallography : Used for related analogs to resolve stereochemical ambiguities in the bicyclic system .

Advanced Research Questions

Q. How can the hydrogenation step in the synthesis be optimized for higher yields?

Catalyst selection is critical. Pd(OH)₂/C is commonly used, but alternative catalysts (e.g., Raney Ni) may reduce side reactions. Reaction conditions (H₂ pressure, temperature) should be tailored to substrate solubility and steric hindrance. Monitoring via TLC or GC-MS ensures completion without over-reduction .

Q. What are the challenges in analyzing substituent effects on pharmacological activity?

Substituents like methyl or benzyl groups alter steric and electronic properties, impacting receptor binding. For example:

  • Benzyl derivatives (e.g., compound 13a/13b ) show enhanced affinity for nicotinic acetylcholine receptors due to aromatic interactions .
  • Methyl groups may improve metabolic stability but reduce solubility, requiring logP adjustments . Computational docking and SAR studies are recommended to correlate structural features with bioactivity .

Q. How can data contradictions in spectroscopic characterization be resolved?

Discrepancies in NMR chemical shifts (e.g., δ 51.48 vs. 61.08 ppm for N-substituents) often arise from conformational flexibility or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) for consistency, and compare with DFT-calculated spectra to validate assignments .

Q. Why are bicyclo[3.1.1]heptanes considered bioisosteres for meta-substituted benzenes?

The bicyclic framework mimics the 120° angle between substituents in meta-substituted aromatics, enabling similar receptor interactions while improving rigidity and metabolic stability. For example, bicyclo[3.1.1]heptane analogs have been used to replace benzene rings in drug candidates targeting CNS receptors .

Q. What strategies mitigate instability during storage or handling?

  • Derivatization : Boc-protected analogs (e.g., 6-Boc-3,6-diazabicyclo[3.1.1]heptane) enhance stability by blocking reactive amines .
  • Storage : Anhydrous conditions and inert atmospheres (N₂/Ar) prevent hydrolysis or oxidation. For salts (e.g., trifluoroacetate derivatives), desiccants are critical .

Methodological Notes

  • Synthetic scalability : Multi-gram synthesis requires careful control of exothermic reactions during alkylation .
  • Analytical validation : Cross-reference NMR data with computational models (e.g., Gaussian) to resolve stereoisomerism .
  • Biological testing : Prioritize assays (e.g., radioligand binding for receptor affinity) to validate hypothesized bioactivities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.